A study published in the journal "Food Research International" found that histidylphenylalanine was present in higher levels in the blood plasma of participants who consumed walnuts compared to those who did not. This suggests that histidylphenylalanine could potentially be used as a biomarker for walnut consumption. However, further research is needed to confirm this finding. Source: [FooDB: Histidylphenylalanine (FDB111921): ]
Metabolomics is the study of small molecules, called metabolites, within an organism. Histidylphenylalanine is one of many metabolites that can be detected and measured in metabolomics studies. By studying changes in metabolite levels, researchers can gain insights into various biological processes and disease states. However, the specific role of histidylphenylalanine in human health is not yet fully understood.
H-His-Phe-OH, also known as histidyl-phenylalanine, is a dipeptide composed of the amino acids histidine and phenylalanine. Its molecular formula is C₁₃H₁₅N₃O₂, and it has a molecular weight of approximately 235.28 g/mol. The compound is characterized by the presence of an imidazole side chain from histidine and a benzyl side chain from phenylalanine, contributing to its unique properties and biological activities.
H-His-Phe-OH exhibits several biological activities, primarily due to the roles of its constituent amino acids:
Several methods exist for synthesizing H-His-Phe-OH:
Research indicates that H-His-Phe-OH interacts with various biomolecules:
Several compounds share structural similarities with H-His-Phe-OH. Here are some notable examples:
Compound | Structure | Unique Features |
---|---|---|
H-His-OH | Histidine | Contains only histidine; lacks the aromatic character of phenylalanine. |
H-Phe-OH | Phenylalanine | Focuses on the aromatic side chain without histidine's imidazole functionality. |
H-Tyr-Phe-OH | Tyrosine and Phenylalanine | Incorporates tyrosine instead of histidine; presents different biochemical properties due to hydroxyl group. |
H-Ala-Phe-OH | Alanine and Phenylalanine | Simplifies structure; lacks the complexity provided by histidine's imidazole ring. |
The uniqueness of H-His-Phe-OH lies in its combination of an aromatic side chain and an imidazole group, which allows for diverse biological activities not present in simpler dipeptides. This combination enhances its potential role in neurotransmitter synthesis and antioxidant activity compared to other similar compounds.